molecular formula C6H14ClNO3S B2711682 (2-Methyl-4,4-dioxo-1,4-oxathian-2-yl)methanamine;hydrochloride CAS No. 2445785-66-8

(2-Methyl-4,4-dioxo-1,4-oxathian-2-yl)methanamine;hydrochloride

Cat. No.: B2711682
CAS No.: 2445785-66-8
M. Wt: 215.69
InChI Key: WVSSBTMRUBJAER-UHFFFAOYSA-N
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Description

(2-Methyl-4,4-dioxo-1,4-oxathian-2-yl)methanamine;hydrochloride is a small-molecule organic compound featuring a six-membered oxathiane ring system with two sulfone groups (4,4-dioxo) and a methyl substituent at the 2-position. The methanamine group (-CH2NH2) is attached to the same carbon, and the compound exists as a hydrochloride salt to enhance solubility and stability.

Properties

IUPAC Name

(2-methyl-4,4-dioxo-1,4-oxathian-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3S.ClH/c1-6(4-7)5-11(8,9)3-2-10-6;/h2-5,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSSBTMRUBJAER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CS(=O)(=O)CCO1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

  • Chemical Formula : C₇H₈ClN₃O₂S
  • Molecular Weight : 207.67 g/mol
  • CAS Number : [To be confirmed]

This compound belongs to the class of oxathiane derivatives, known for their diverse biological activities. The presence of functional groups such as amine and dioxo moieties suggests potential reactivity and biological interactions.

The biological activity of (2-Methyl-4,4-dioxo-1,4-oxathian-2-yl)methanamine;hydrochloride may involve:

  • Enzyme Inhibition : Potential inhibition of key enzymes in metabolic pathways.
  • Receptor Interaction : Possible binding to neurotransmitter receptors or other cellular targets.

Pharmacological Effects

Research indicates that similar compounds exhibit various pharmacological effects:

  • Antimicrobial Activity : Investigations into oxathiane derivatives have shown potential antibacterial and antifungal properties.
  • Anticancer Properties : Some studies suggest that related compounds may induce apoptosis in cancer cell lines.

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cells
Enzyme InhibitionInhibition of specific metabolic enzymes

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several oxathiane derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, including Staphylococcus aureus.

Case Study 2: Cytotoxic Activity in Cancer Research

In vitro studies on cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity. The mechanism was linked to the activation of caspase pathways leading to programmed cell death.

Recent Studies

Recent research has focused on synthesizing derivatives with enhanced biological activity. Findings suggest modifications in the oxathiane structure can lead to improved efficacy against targeted biological pathways.

Future Directions

Further investigation is warranted to explore:

  • Structure-Activity Relationships (SAR) : Understanding how structural changes affect biological activity.
  • In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Features

The compound belongs to a broader class of heterocyclic methanamine hydrochlorides. Below is a comparative analysis with key analogs from the evidence:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight Structural Features CAS Number Potential Applications
(2-Methyl-4,4-dioxo-1,4-oxathian-2-yl)methanamine;hydrochloride C7H12ClNO3S 225.69 (calculated) Oxathiane ring with sulfone groups, methanamine HCl Not provided Research chemical, pharmaceutical intermediate
[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride () C10H12ClN3OS 265.74 Thiadiazole ring, 4-methoxyphenyl substituent 695199-54-3 Biochemical research (e.g., enzyme inhibition studies)
(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride () C9H9Cl2NO2 238.11 Dihydrobenzo[d]dioxin core, chloro substituent 1001180-07-9 Pharmaceutical intermediate (e.g., CNS agents)
(2-ethyl-4-methyl-1-3-oxazol-5-yl)methanamine hydrochloride () C7H13ClN2O 176.65 Oxazole ring, ethyl/methyl substituents 1803606-83-8 Chemical synthesis (e.g., agrochemical precursors)
2-Chloro-3,4-dimethoxyphenylmethanamine Hydrochloride () C9H13Cl2NO2 238.11 Substituted benzene ring, dimethoxy groups 2504202-01-9 Experimental neuropharmacology

Key Differences and Implications

Heterocyclic Core: The oxathiane ring in the target compound is rare compared to more common heterocycles like oxazole () or thiadiazole (). Thiadiazole () and oxazole () rings are well-documented in medicinal chemistry for antimicrobial and anti-inflammatory activities, respectively. The oxathiane derivative’s sulfone groups could offer unique metabolic stability compared to these analogs .

Substituent Effects :

  • The 4-methoxyphenyl group in ’s compound introduces aromaticity and lipophilicity, which may improve membrane permeability. In contrast, the target compound’s methyl group on the oxathiane ring provides steric bulk without significant lipophilicity .
  • Chloro substituents (e.g., ) are common in bioactive molecules for enhancing binding affinity via halogen bonding. The absence of such groups in the target compound suggests a different mechanism of action .

Hydrochloride Salt Utility :

  • All compared compounds are hydrochloride salts, improving aqueous solubility for in vitro assays. For example, Diphenhydramine hydrochloride () is a clinically approved antihistamine, underscoring the pharmaceutical relevance of this salt form .

Research and Application Trends

  • Database Utilization : Virtual screening databases like PubChem and ChEMBL () catalog structural analogs of the target compound, enabling rapid identification of related molecules for comparative studies .
  • Substructure Analysis: Techniques described in highlight the importance of identifying frequent substructures (e.g., methanamine hydrochlorides) in bioactive compounds. The oxathiane ring’s rarity may limit its representation in such analyses but could signal novel pharmacophores .

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